synthesis of sodium 4-methylbenzenesulfonate from p-toluenesulfonic acid
synthesis of sodium 4-methylbenzenesulfonate from p-toluenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of sodium 4-methylbenzenesulfonate (B104242), also known as sodium p-toluenesulfonate, from p-toluenesulfonic acid. This compound is a vital intermediate in the pharmaceutical and organic synthesis industries.[1][2][3] The primary method described herein is the neutralization of p-toluenesulfonic acid with a sodium base, a straightforward and efficient approach to obtaining the desired salt.[4][5]
Core Synthesis Pathway: Neutralization
The most common and direct synthesis of sodium 4-methylbenzenesulfonate involves the acid-base neutralization reaction between p-toluenesulfonic acid and a sodium-containing base, typically sodium hydroxide (B78521).[4][5] The reaction is robust and proceeds to completion, yielding the sodium salt and water.
Experimental Workflow
Caption: Experimental workflow for the synthesis of sodium 4-methylbenzenesulfonate.
Experimental Protocol
This protocol is based on the neutralization of p-toluenesulfonic acid monohydrate with sodium hydroxide.
Materials:
-
p-Toluenesulfonic acid monohydrate (C₇H₈O₃S·H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Neutralization:
-
Isolation and Purification:
-
The resulting solution of sodium p-toluenesulfonate can be used directly, or the salt can be isolated by evaporation of the water.[6]
-
For purification, the product can be recrystallized. If the solution is colored, a small amount of decolorizing carbon can be added, and the solution heated and stirred before hot filtration.[7]
-
To induce crystallization, the solution can be concentrated by heating and then cooled. The addition of a saturated sodium chloride solution can also facilitate the precipitation of the sodium p-toluenesulfonate.[7][8]
-
Collect the resulting white, glossy crystals by suction filtration.[7][8]
-
Wash the filter cake with a small amount of cold alcohol or diethyl ether to aid in drying.[6][7]
-
Dry the purified sodium 4-methylbenzenesulfonate in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain the final product.[6] The product is often obtained as a dihydrate.[7]
-
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods.
| Parameter | Method 1: Neutralization | Method 2: From Toluene (B28343) |
| Starting Materials | p-Toluenesulfonic acid monohydrate, Sodium hydroxide | Toluene, Concentrated sulfuric acid, Sodium chloride |
| Reagent Quantities | 19.0 g p-TsOH·H₂O, 4.0 g NaOH | 11 mL Toluene, 10 mL H₂SO₄, 25 g NaCl |
| Solvent | Water | Water |
| Reaction Conditions | Room temperature | Boiling water bath, ~30 minutes |
| Product Isolation | Evaporation or precipitation | Crystallization upon cooling |
| Purification | Recrystallization | Recrystallization from water with NaCl |
| Expected Yield | 70-85%[6] | 6-8 g[7] |
| Product Form | White crystalline solid[6] | White, glossy crystals (dihydrate)[7][8] |
Alternative Synthesis Route
An alternative method for preparing sodium 4-methylbenzenesulfonate involves the sulfonation of toluene with concentrated sulfuric acid, followed by the addition of sodium chloride to the reaction mixture.[7][8] This "salting out" process takes advantage of the common ion effect and the lower solubility of sodium p-toluenesulfonate in a salt solution to induce its precipitation.[8]
Signaling Pathway of Toluene Sulfonation and Salt Formation
Caption: Logical relationship in the synthesis from toluene.
References
- 1. nanotrun.com [nanotrun.com]
- 2. p-Toluenesulfonic Acid - Ataman Kimya [atamanchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ze-long.com [ze-long.com]
- 5. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
- 8. spegroup.ru [spegroup.ru]
